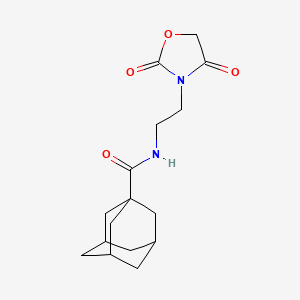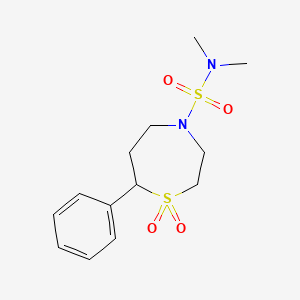
(3r,5r,7r)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5r,7r)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)adamantane-1-carboxamide is a synthetic compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (3r,5r,7r)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)adamantane-1-carboxamide involves its ability to bind to proteins and modulate their activity. This compound has been shown to bind to a specific site on proteins known as the ATP-binding site, which is important for regulating protein activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various proteins, including kinases and phosphatases. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3r,5r,7r)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)adamantane-1-carboxamide in lab experiments is its ability to bind to proteins in a specific manner, which can aid in the identification of potential drug targets. However, one limitation is that this compound may not be suitable for studying certain types of proteins or protein complexes.
Orientations Futures
There are several potential future directions for research involving (3r,5r,7r)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)adamantane-1-carboxamide. One direction could be to study its binding specificity to different types of proteins and protein complexes. Another direction could be to explore its potential as a therapeutic agent for various diseases, such as cancer or inflammatory disorders. Additionally, further research could be conducted to optimize the synthesis method for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of (3r,5r,7r)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with N-(2-aminoethyl)oxazolidin-2-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
(3r,5r,7r)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)adamantane-1-carboxamide has potential applications in scientific research as a tool for studying the interaction between proteins and small molecules. Specifically, it can be used to study the binding of small molecules to proteins in a high-throughput manner, which can aid in drug discovery and development.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-13-9-22-15(21)18(13)2-1-17-14(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,1-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSJHBUKIRYTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(2-cyanoacetamido)benzoate](/img/structure/B2729186.png)
![ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2729187.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)

![2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2729193.png)


![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2729201.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)
![4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2729203.png)
